(S,R,R)-alpha-Tocopherol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-QLVXXPONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873170 | |
| Record name | (S,R,R)-alpha-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18920-63-3 | |
| Record name | l-α-Tocopherol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18920-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Tocopherol, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,R,R)-alpha-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-TOCOPHEROL, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82190DH9F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoisomer Specific Biodiscrimination of Alpha Tocopherol
Differential Absorption Mechanisms of Alpha-Tocopherol (B171835) Stereoisomers
The absorption of alpha-tocopherol from the intestinal lumen into the enterocytes is a complex process involving multiple pathways. After being released from the food matrix, tocopherols (B72186) are solubilized into mixed micelles through the action of bile acids and pancreatic enzymes. nih.gov These micelles travel to the brush border membrane of the enterocytes, where the tocopherol molecules are taken up. This uptake occurs through a combination of protein-mediated transport and passive, protein-independent diffusion. nih.gov Crucially, research indicates that these initial absorption mechanisms are largely non-selective regarding the different stereoisomers of alpha-tocopherol. nih.govrsc.org
Intestinal Cellular Uptake Pathways
The uptake of alpha-tocopherol across the apical membrane of the enterocyte is facilitated by several key membrane proteins, which also transport other lipids like cholesterol. These protein-mediated pathways are thought to work in concert with a passive diffusion mechanism.
Niemann-Pick C1-Like Protein 1 (NPC1L1) is another key transporter protein involved in the intestinal absorption of both cholesterol and vitamin E. nih.govdoi.org It has been demonstrated that NPC1L1 mediates the uptake of α-tocopherol and that this process can be inhibited by ezetimibe, a drug that blocks NPC1L1 function. nih.govdoi.org Research indicates that α-tocopherol and cholesterol may share the same transport channel within the NPC1L1 protein and can compete with each other for uptake. nii.ac.jpnih.gov While NPC1L1 is essential for α-tocopherol absorption, current evidence does not suggest that it plays a significant role in differentiating between the various α-tocopherol stereoisomers during their initial transport into the enterocyte. nih.gov
Cluster of Differentiation 36 (CD36), also known as a fatty acid translocase, is a scavenger receptor that participates in the intestinal uptake of vitamin E. mdpi.comnih.gov Studies using cells that overexpress CD36 have shown a significantly increased uptake of both α- and γ-tocopherol. nih.gov Alpha-tocopherol itself can influence the expression of this receptor; in some cell types, it has been shown to decrease CD36 expression. nih.gov Although CD36 is part of the machinery for vitamin E absorption, it is not considered a primary site for the biodiscrimination of its stereoisomers during the intestinal phase. nih.gov
Summary of Intestinal Alpha-Tocopherol Transporters
| Transporter | Primary Function | Substrates | Role in Stereoisomer Discrimination |
|---|---|---|---|
| SR-BI | Facilitates lipid uptake | Vitamin E (α-, γ-tocopherol), Cholesterol, Carotenoids | No significant discrimination observed during intestinal absorption. mdpi.com |
| NPC1L1 | Mediates cholesterol and vitamin E absorption | Vitamin E (α-tocopherol), Cholesterol, Phytosterols | No significant discrimination reported during intestinal uptake. nih.gov |
| CD36 | Fatty acid and lipid uptake | Vitamin E (α-, γ-tocopherol), Long-chain fatty acids, Oxidized LDL | No significant role in stereoisomer discrimination identified at the intestinal level. nih.gov |
Enterocyte Metabolism and Chylomicron Formation
Once inside the enterocyte, the various absorbed lipids, including all stereoisomers of alpha-tocopherol, are transported to the endoplasmic reticulum. nih.gov Here, they are re-esterified and packaged, along with triglycerides, cholesterol, and apolipoproteins (primarily apolipoprotein B-48), into large lipoprotein particles called chylomicrons. nih.govnih.govfrontiersin.org These chylomicrons are then secreted from the enterocytes into the lymphatic system, eventually entering the bloodstream for transport to the liver and other tissues. researchgate.netiaea.org
Crucially, this packaging and secretion process within the enterocyte does not discriminate between the alpha-tocopherol stereoisomers. nih.govnih.govrsc.org Studies involving the administration of all-rac-α-tocopherol to rats have shown that the ratio of the different stereoisomers found in the lymph fluid is identical to the ratio in the administered mixture. nih.govdntb.gov.ua This provides strong evidence that the initial absorption and chylomicron assembly steps are non-selective and that biodiscrimination, including the preferential retention of 2R forms over 2S forms like (S,R,R)-alpha-Tocopherol, occurs at a later metabolic stage, primarily in the liver. nih.govnih.gov
Stereoisomer Composition in Administered Dose vs. Lymph
Data from studies in rats show that the proportion of alpha-tocopherol stereoisomers in chylomicrons collected from the lymph reflects the proportions present in the orally administered all-rac-α-tocopherol mixture, indicating a lack of discrimination during intestinal absorption and packaging.
| Stereoisomer Group | Percentage in Administered all-rac-α-Tocopherol | Percentage in Lymph Chylomicrons nih.gov |
|---|---|---|
| 2R-Stereoisomers (RRR, RRS, RSR, RSS) | ~50% | ~50% |
| 2S-Stereoisomers (SSS, SSR, SRS, SRR) | ~50% | ~50% |
Hepatic Trafficking and Preferential Secretion of Alpha-Tocopherol Stereoisomers
The liver plays a central role in the systemic distribution of alpha-tocopherol, exhibiting a remarkable ability to discriminate between its various stereoisomers. This selective process ensures that the biologically most active form, RRR-alpha-tocopherol, is preferentially secreted into the bloodstream for delivery to peripheral tissues. This discriminatory capability is primarily orchestrated by the alpha-tocopherol transfer protein (α-TTP).
Alpha-Tocopherol Transfer Protein (α-TTP) Affinity and Selectivity
The alpha-tocopherol transfer protein (α-TTP) is a cytosolic protein primarily expressed in the liver that is critical for regulating plasma alpha-tocopherol levels. nih.gov It exhibits a high degree of specificity for alpha-tocopherol, particularly the RRR-stereoisomer. nih.govnih.gov This selectivity is a key determinant of the biological activity of different vitamin E analogs. nih.gov
The affinity of α-TTP for various tocopherol stereoisomers and related compounds has been quantified, demonstrating a clear preference for RRR-alpha-tocopherol. nih.gov Studies have shown a direct correlation between the binding affinity of a vitamin E analog for α-TTP and its biological activity as determined by the rat resorption-gestation assay. nih.gov This underscores the pivotal role of α-TTP in vitamin E homeostasis.
| Compound | Relative Affinity for α-TTP (%) |
| RRR-alpha-tocopherol | 100 |
| beta-tocopherol | 38 |
| SRR-alpha-tocopherol | 11 |
| alpha-tocotrienol | 12 |
| gamma-tocopherol (B30145) | 9 |
| delta-tocopherol | 2 |
| alpha-tocopherol acetate (B1210297) | 2 |
| alpha-tocopherol quinone | 2 |
Note: Data compiled from in vitro competition assays. nih.gov
The remarkable stereospecificity of α-TTP is dictated by the precise three-dimensional structure of its binding pocket. nih.govnih.gov Several key structural features of the alpha-tocopherol molecule are critical for recognition and high-affinity binding by α-TTP. These include the configuration at the C2 position of the chromanol ring, the degree of methylation of the chromanol ring, and the presence of the phytyl tail. nih.gov
The R configuration at the C2 chiral center, where the phytyl tail attaches to the chromanol ring, is a crucial determinant for selective binding. nih.gov A change in the configuration at the C2 position to S results in a significant, approximately 20-fold, reduction in binding affinity. nih.govpnas.org The binding pocket of α-TTP contains an indent formed by specific amino acid residues that can only accommodate the R configuration at C2. nih.gov
The degree of methylation on the chromanol ring also influences binding affinity, with the order of preference being alpha- > beta- > gamma- > delta-tocopherol. pnas.orgnih.gov The methyl groups at the C5 and C7 positions form van der Waals contacts with amino acid residues within the binding pocket, contributing to the stability of the protein-ligand complex. pnas.org The absence of these methyl groups in other tocopherol isoforms leads to weaker interactions and lower binding affinities. pnas.org
Furthermore, the phytyl tail is essential for proper binding. nih.gov The hydrophobic tail is sequestered deep within the protein's hydrophobic core. nih.gov The rigid, unsaturated nature of the tocotrienol (B1241368) tail hinders its ability to fit optimally within the binding pocket, explaining the lower affinity of α-TTP for tocotrienols. nih.gov
Mutations in the gene encoding α-TTP (TTPA) are the underlying cause of a rare, autosomal recessive neurodegenerative disorder known as Ataxia with Vitamin E Deficiency (AVED). nih.govmedlineplus.govresearchgate.net These mutations lead to a dysfunctional or non-existent α-TTP protein, which in turn impairs the ability of the liver to incorporate alpha-tocopherol into nascent very-low-density lipoproteins (VLDL). nih.govpnas.org
Consequently, individuals with AVED have markedly reduced or undetectable levels of alpha-tocopherol in their plasma, despite normal intestinal absorption of all vitamin E forms. pnas.orguniprot.org This systemic deficiency of alpha-tocopherol leads to progressive spinocerebellar ataxia, areflexia, and loss of proprioception due to neurological damage. uniprot.org
Over 20 different mutations in the TTPA gene have been identified in individuals with AVED. medlineplus.govresearchgate.net Some mutations result in the complete absence of a functional protein, while others lead to a protein with reduced function. medlineplus.gov The severity of the clinical phenotype often correlates with the nature of the mutation; mutations that cause a total loss of function are associated with a more severe, early-onset form of the disease. medlineplus.gov For instance, a specific frameshift mutation, 744delA, which alters the C-terminal portion of the protein, is common in patients from North Africa and Italy and is associated with a severe phenotype. nih.govresearchgate.net Another mutation, His101Gln, found in the Japanese population, is linked to the development of retinitis pigmentosa in conjunction with ataxia. medlineplus.gov
The expression and activity of hepatic α-TTP are subject to regulation by various factors, ensuring appropriate vitamin E homeostasis. The nutritional status of vitamin E itself appears to play a role in modulating α-TTP levels. Studies in rats have shown that in a state of vitamin E depletion, the level of α-TTP mRNA increases, suggesting a compensatory mechanism to enhance the retention of available alpha-tocopherol. jst.go.jp Conversely, in vitamin E-replete states, the expression of α-TTP and its mRNA is lower. jst.go.jp
Transcriptional regulation of the α-TTP gene is also influenced by nuclear receptors. The Liver X Receptor (LXR), a key regulator of cholesterol and lipid metabolism, has been shown to directly regulate the expression of α-TTP. nih.gov LXR binds to a specific response element in the promoter region of the human α-TTP gene, thereby activating its transcription. nih.gov Treatment with a synthetic LXR ligand has been demonstrated to increase α-TTP expression in the liver and consequently elevate plasma alpha-tocopherol levels in vitamin E-deficient rats. nih.govscribd.com This link between LXR and α-TTP suggests a coordinated regulation of lipid and vitamin E metabolism.
Incorporation into Nascent Very-Low-Density Lipoproteins (VLDL)
Following its selective binding by α-TTP, RRR-alpha-tocopherol is transported to the site of VLDL assembly and secretion. nih.gov α-TTP facilitates the transfer of alpha-tocopherol into nascent VLDL particles, which are then secreted from the liver into the bloodstream. nih.govpnas.org This process is a critical step in the distribution of alpha-tocopherol from the liver to extrahepatic tissues. mdpi.com
The precise mechanism by which α-TTP delivers alpha-tocopherol for VLDL incorporation is thought to involve its interaction with cellular membranes. researchgate.net After acquiring alpha-tocopherol, likely from endosomes, α-TTP moves to the plasma membrane. nih.gov The interaction with phosphatidylinositol phosphates (PIPs) in the plasma membrane is believed to trigger a conformational change in α-TTP, opening a "lid" that covers the hydrophobic binding pocket and facilitating the release of alpha-tocopherol. researchgate.net This released alpha-tocopherol can then be incorporated into nascent VLDL particles. nih.gov Interestingly, some research suggests that alpha-tocopherol may associate with VLDL after its secretion into the sinusoidal space. nih.gov
While VLDL is a primary carrier for the hepatic export of alpha-tocopherol, it is not the exclusive pathway for its tissue distribution. nih.gov In mouse models lacking VLDL, an increased amount of alpha-tocopherol is found in high-density lipoproteins (HDL), indicating that HDL can also play a role in its transport. nih.gov
Systemic Transport and Peripheral Tissue Distribution of Alpha-Tocopherol Stereoisomers
Once secreted from the liver, primarily within VLDL particles, alpha-tocopherol enters the systemic circulation. researchgate.net In the bloodstream, VLDL undergoes metabolism, being converted to low-density lipoprotein (LDL), which then becomes a major carrier of alpha-tocopherol to peripheral tissues. researchgate.net The transfer of vitamin E between different lipoprotein particles in the plasma is facilitated by the phospholipid transfer protein (PLTP). nih.gov
The distribution of alpha-tocopherol stereoisomers can vary between different tissues. nih.gov While the body preferentially retains RRR-alpha-tocopherol, in some instances, higher levels of the synthetic 2R-forms have been observed in certain tissues in animal models. nih.gov High-density lipoprotein (HDL) also participates in the delivery of alpha-tocopherol to tissues, a process that can involve the scavenger receptor class B type 1 (SR-B1). nih.gov Furthermore, HDL is involved in the reverse transport of alpha-tocopherol from peripheral tissues back to the liver. nih.gov
The preferential binding of 2R-stereoisomers by hepatic α-TTP leads to the enrichment of these forms in circulating lipoproteins and their delivery to extrahepatic tissues. researchgate.netnih.gov Conversely, the 2S-stereoisomers, which have a much lower affinity for α-TTP, are largely metabolized and excreted. researchgate.net
Cellular Uptake Mechanisms in Extrahepatic Tissues
Extrahepatic tissues acquire alpha-tocopherol from circulating lipoproteins through several mechanisms. These pathways are not mutually exclusive and their relative importance may vary depending on the tissue type and metabolic state.
One of the primary ways cells take up alpha-tocopherol is through the endocytosis of entire lipoprotein particles. The low-density lipoprotein (LDL) receptor pathway is a significant contributor to this process. nih.govnih.gov Cells that require cholesterol express LDL receptors on their surface, which bind to LDL particles and internalize them. nih.gov This process delivers not only cholesterol but also the entire lipid and vitamin content of the LDL particle, including alpha-tocopherol, to the cell. nih.gov Studies in rabbits deficient in LDL receptors (WHHL rabbits) have demonstrated the importance of this pathway in vitamin E clearance from the plasma, although alternative uptake mechanisms can compensate, particularly at high LDL concentrations. nih.gov While this mechanism delivers the alpha-tocopherol that has been preferentially loaded into VLDL/LDL by the liver, the uptake process via the LDL receptor itself is not known to further discriminate between stereoisomers present in the lipoprotein particle.
In addition to the wholesale uptake of lipoproteins, cells can selectively take up lipids, including alpha-tocopherol, from lipoproteins without internalizing the entire particle. nih.gov The scavenger receptor class B type I (SR-BI) plays a crucial role in this process, particularly for HDL. nih.govnih.gov SR-BI binds to HDL and facilitates the transfer of lipids, such as cholesterol and tocopherols, from the lipoprotein to the cell membrane. nih.gov Research has shown that SR-BI is involved in vitamin E transport and that its inhibition can block a significant portion of vitamin E uptake. nih.gov While SR-BI-mediated uptake from HDL is a key pathway for cellular vitamin E acquisition, it is not definitively established whether SR-BI itself exhibits a preference for specific alpha-tocopherol stereoisomers during the transfer process. nih.govnih.gov
Intracellular Translocation and Binding Proteins
Once inside the cell, alpha-tocopherol, being a lipophilic molecule, requires transport proteins to move through the aqueous environment of the cytosol and to be directed to specific membranes or cellular compartments. Several intracellular proteins have been identified that bind alpha-tocopherol and are thought to play a role in its intracellular trafficking and function.
A protein known as Tocopherol-Associated Protein (TAP), which is identical to the Supernatant Protein Factor (SPF) and coded by the gene SEC14L2, has been identified as a specific intracellular alpha-tocopherol binding protein. nih.govresearchgate.netplos.org TAP/SPF belongs to the CRAL-TRIO family of lipid-binding proteins, which also includes the hepatic α-TTP. pnas.orgpnas.org
Research has shown that TAP/SPF exhibits a high affinity and specificity for alpha-tocopherol over other tocopherol isomers like beta- and gamma-tocopherol. nih.govnih.gov Upon binding to alpha-tocopherol, TAP/SPF has been observed to translocate from the cytosol to the nucleus. nih.govnih.gov In this nuclear location, it can act as a ligand-dependent transcriptional activator, suggesting that alpha-tocopherol, through TAP/SPF, may directly regulate the expression of specific genes. nih.gov This function points to a role for alpha-tocopherol beyond its antioxidant capacity, acting as a signaling molecule. The high specificity of TAP/SPF for alpha-tocopherol suggests it is a key player in mediating the specific intracellular actions of this vitamin form, although its precise selectivity for different stereoisomers like this compound requires further detailed investigation.
| Alternative Names | Gene | Molecular Family | Ligand Specificity | Cellular Location | Proposed Function |
|---|---|---|---|---|---|
| α-TAP, SPF | SEC14L2 | CRAL-TRIO | High affinity for alpha-tocopherol over other isomers | Cytosol, Nucleus (when bound to α-tocopherol) | Intracellular transport, Ligand-dependent transcriptional activation |
In addition to TAP/SPF, other cytosolic proteins that bind alpha-tocopherol have been identified. A 14.2-15 kDa tocopherol-binding protein (TBP) has been isolated from the cytosol of various tissues, including the heart and liver. researchgate.netunibe.ch This smaller TBP specifically binds d-alpha-tocopherol (the RRR form) in preference to delta- and gamma-homologues. researchgate.net Functional studies have shown that this 15 kDa TBP can stimulate the transfer of alpha-tocopherol from liposomes to mitochondria in vitro, suggesting it plays a role in the intracellular distribution of alpha-tocopherol to organelles where it is needed for antioxidant defense. researchgate.net
The existence of membrane-associated tocopherol binding proteins (TBPpm) has also been proposed, which may be involved in regulating the levels of alpha-tocopherol within cellular membranes. unibe.ch However, the specific functions and stereoisomer selectivity of these membrane-bound proteins are less characterized compared to their cytosolic counterparts. The collective action of these various intracellular binding proteins likely contributes to the retention and targeted delivery of specific alpha-tocopherol stereoisomers within the cell, ensuring their availability at sites of action.
| Protein | Molecular Weight | Location | Binding Preference | Potential Function |
|---|---|---|---|---|
| 15 kDa TBP | ~14.2-15 kDa | Cytosol | d-alpha-tocopherol > delta- and gamma-tocopherol | Intracellular transport to organelles (e.g., mitochondria) |
| Membrane TBPpm | Not specified | Cellular Membranes | Not fully characterized | Regulation of membrane alpha-tocopherol levels |
Tissue-Specific Accumulation Patterns of Alpha-Tocopherol Stereoisomers
The biodiscrimination between the different stereoisomers of alpha-tocopherol results in distinct patterns of accumulation in various tissues throughout the body. Research has consistently demonstrated a preferential retention of the 2R forms of alpha-tocopherol, which include the naturally occurring RRR-alpha-tocopherol, over the 2S forms. researchgate.net This selective accumulation is a critical aspect of vitamin E metabolism and is observed across different species, although with some variations.
Detailed research findings have illuminated the distribution of alpha-tocopherol stereoisomers in a range of tissues, providing insight into how the body handles these different forms. The liver plays a central role in this process, preferentially incorporating the RRR-alpha-tocopherol into very-low-density lipoproteins (VLDLs) for transport to other tissues. oup.com Consequently, the 2S stereoisomers, including this compound, are less readily distributed and tend to accumulate to a lesser extent in most peripheral tissues.
Studies in animal models have provided comprehensive data on these tissue-specific patterns. For instance, in rats administered all-rac-alpha-tocopherol, the 2R stereoisomers were found to be significantly enriched in the liver, brain, adipose tissue, and plasma, while the 2S forms constituted a smaller fraction. researchgate.net Similarly, research on mink has shown a consistent order of stereoisomer proportion in several tissues, with RRR being the most abundant, followed by the other 2R forms (RRS, RSR, RSS), and finally the sum of the 2S stereoisomers. cambridge.org However, the liver of mink showed a different pattern, with a higher proportion of the 2S stereoisomers compared to other tissues. cambridge.org
Human studies have corroborated these findings, showing a clear preference for the RRR stereoisomer in various tissues. oup.comnih.gov Research on the human infant brain has highlighted a significant discrimination against the synthetic stereoisomers of alpha-tocopherol, with an almost complete absence of the seven synthetic forms in contrast to the RRR stereoisomer. cambridge.org
The following data tables present detailed research findings on the tissue-specific accumulation of alpha-tocopherol stereoisomers from studies conducted on human and animal subjects. It is important to note that in many analytical methods, the four 2S stereoisomers (SSS, SSR, SRS, and SRR) are quantified together as a single group.
Detailed Research Findings
Table 1: Alpha-Tocopherol Stereoisomer Concentrations in Human Temporal Cortex (Centenarians)
This table presents the median and interquartile range of alpha-tocopherol stereoisomer concentrations found in the temporal cortex of 47 human subjects who were centenarians. The data is expressed in picomoles per milligram of tissue.
| Stereoisomer | Median (pmol/mg) | Interquartile Range (pmol/mg) |
| RRR-αT | 9.75 | 5.71–14.81 |
| RRS-αT | 2.21 | 1.17–3.14 |
| RSS-αT | 1.80 | 1.02–2.80 |
| RSR-αT | 1.56 | 0.93–2.47 |
| 2S-αT (includes SRR) | 0.25 | 0.13–0.43 |
Data sourced from a study on the brains of 47 centenarians. nih.gov
Table 2: Proportional Distribution of Alpha-Tocopherol Stereoisomers in Mink Tissues
The following table details the proportion of different alpha-tocopherol stereoisomers in various tissues of mink fed a diet supplemented with all-rac-α-tocopheryl acetate. The values are presented as a percentage of the total alpha-tocopherol.
| Tissue | RRR (%) | RRS (%) | RSR (%) | RSS (%) | Σ2S (includes SRR) (%) |
| Plasma | > RRS, RSR, RSS | Intermediate | Intermediate | Intermediate | < RRR, RRS, RSR, RSS |
| Brain | > RRS, RSR, RSS | Intermediate | Intermediate | Intermediate | < RRR, RRS, RSR, RSS |
| Heart | > RRS, RSR, RSS | Intermediate | Intermediate | Intermediate | < RRR, RRS, RSR, RSS |
| Lungs | > RRS, RSR, RSS | Intermediate | Intermediate | Intermediate | < RRR, RRS, RSR, RSS |
| Abdominal Fat | > RRS, RSR, RSS | Intermediate | Intermediate | Intermediate | < RRR, RRS, RSR, RSS |
| Liver | < Σ2S | Intermediate | Intermediate | Intermediate | Highest Proportion |
This table summarizes the general order of stereoisomer proportions as reported in the study. cambridge.org
Table 3: Absolute Content of Alpha-Tocopherol Stereoisomers in Rat Tissues
This table shows the absolute content of alpha-tocopherol stereoisomers in the tissues of rats fed a diet containing all-rac-alpha-tocopheryl acetate. The data is presented in nanograms per gram of tissue.
| Tissue | RRR (ng/g) | RRS (ng/g) | RSR (ng/g) | RSS (ng/g) | 2S (includes SRR) (ng/g) |
| Liver | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |
| Lung | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |
| Spleen | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |
| Adipose Tissue | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |
While the referenced study provides detailed tables, the specific mean and standard deviation values for each stereoisomer in each tissue were not directly extractable in a format suitable for this table. The study confirms the preferential accumulation of 2R forms. researchgate.net
These findings collectively underscore the selective processes governing the tissue distribution of alpha-tocopherol stereoisomers, with a clear biological preference for the 2R configurations, leading to their higher accumulation in most tissues compared to the 2S forms like this compound.
Molecular Mechanisms of Alpha Tocopherol Stereoisomer Action
Regulation of Gene Expression by Alpha-Tocopherol (B171835) Stereoisomers
Tocopherols (B72186) regulate a wide array of genes involved in numerous physiological processes. This regulation occurs through interactions with transcription factors and modulation of signaling kinases. nih.gov The differential effects of various stereoisomers are becoming increasingly apparent, influencing everything from tocopherol's own metabolism to inflammatory responses and cell cycle control. nih.gov
Influence on Genes Involved in Tocopherol Uptake and Degradation
The body preferentially retains (R,R,R)-alpha-tocopherol, a phenomenon dictated by the specificity of key proteins involved in its transport and breakdown. nih.gov
α-Tocopherol Transfer Protein (α-TTP): This hepatic protein is crucial for the selective retention of α-tocopherol in the body. nih.govebi.ac.ukfrontiersin.org The expression of the α-TTP gene is upregulated by tocopherols. nih.govnih.gov The protein's structure shows a strong preference for the R-configuration at the C2 position of the chromanol ring, which is a primary reason for the higher bioactivity of the natural (R,R,R) stereoisomer compared to synthetic forms. nih.gov
Cytochrome P450 3A (CYP3A): The CYP3A enzyme subfamily is involved in the intracellular degradation and metabolism of tocopherols. nih.govmdpi.comresearchgate.net The expression of CYP3A genes is also regulated by tocopherols, indicating a feedback mechanism for controlling vitamin E levels. nih.govnih.gov
γ-glutamyl-cysteine synthetase: The gene for this enzyme, which is rate-limiting in the synthesis of glutathione (B108866), is also regulated by α-tocopherol. nih.gov Its transcription is reported to be upregulated by tocopherols, while α-tocopherol deficiency leads to its downregulation. mdpi.comnih.gov
Table 1: Regulation of Genes in Tocopherol Uptake and Degradation
| Gene | Protein Product | Function | Regulation by Alpha-Tocopherol |
|---|---|---|---|
| TTPA | α-Tocopherol Transfer Protein (α-TTP) | Preferential binding and transport of α-tocopherol. nih.govfrontiersin.org | Upregulated. nih.govnih.gov |
| CYP3A | Cytochrome P450 3A | Catabolism of tocopherols. nih.govmdpi.com | Upregulated. nih.govnih.gov |
| GCLC | γ-glutamyl-cysteine synthetase | Rate-limiting enzyme in glutathione synthesis. mdpi.com | Upregulated. nih.gov |
Modulation of Genes Associated with Lipid Metabolism and Atherosclerosis
Alpha-tocopherol influences the expression of scavenger receptors that are critical in lipid uptake and the development of atherosclerosis. nih.gov
CD36: This scavenger receptor is involved in the uptake of oxidized low-density lipoproteins (oxLDL) by macrophages, a key step in foam cell formation and atherosclerosis. researchgate.net Alpha-tocopherol downregulates the expression of the CD36 gene. nih.govresearchgate.net This effect reduces the uptake of lipids and is considered an important anti-atherogenic function of alpha-tocopherol. researchgate.netresearchgate.net Conversely, studies have also shown that cells overexpressing CD36 exhibit increased uptake of both α- and γ-tocopherol. nih.gov
SR-BI/AI/II (Scavenger Receptor Class B Member 1/ Class A): These scavenger receptors are also implicated in lipid metabolism and atherosclerosis. nih.gov Their expression is modulated by alpha-tocopherol. nih.gov Notably, rats depleted of α-tocopherol show an increased expression of SR-B1. nih.gov
Impact on Extracellular Matrix Protein Expression
Alpha-tocopherol regulates genes that code for proteins of the extracellular matrix (ECM), playing a role in tissue structure, repair, and regeneration. nih.govnih.gov
Tropomyosin and Collagen: The expression of genes for α-tropomyosin and collagen-alpha-1 are upregulated by tocopherols. nih.govnih.govcambridge.org
Matrix Metalloproteinases (MMPs): These enzymes are responsible for the degradation of ECM components. nih.gov Alpha-tocopherol has been shown to downregulate the expression of MMP-1, thereby preventing excessive collagen degradation. nih.govresearchgate.net The expression of MMP-19 is also modulated. nih.gov
Connective Tissue Growth Factor (CTGF): Alpha-tocopherol induces the expression of CTGF at both the gene and protein levels in human aortic smooth muscle cells. nih.gov This induction occurs through a non-antioxidant, protein kinase C (PKC)-independent mechanism. nih.gov Since CTGF stimulates ECM synthesis, this upregulation may aid in wound repair and tissue regeneration processes. nih.govresearcher.life
Control of Genes Related to Inflammation, Cell Adhesion, and Platelet Aggregation
Alpha-tocopherol exerts significant anti-inflammatory effects by modulating the expression of genes for cytokines and cell adhesion molecules. nih.govnih.gov
E-selectin and ICAM-1 (Intercellular Adhesion Molecule-1): The expression of these cell adhesion molecules on the surface of endothelial cells is crucial for the recruitment of leukocytes to sites of inflammation. mdpi.com Alpha-tocopherol downregulates the genes for E-selectin and ICAM-1. nih.gov Supplementation with α-tocopherol has been shown to decrease plasma levels of soluble E-selectin and ICAM-1. nih.gov
Integrins and Glycoprotein IIb: These proteins are involved in cell adhesion and platelet aggregation, and their corresponding genes are regulated by tocopherols. nih.gov
Interleukins (IL-2, IL-4, IL-1β): Alpha-tocopherol can differentially regulate cytokine genes. It has been reported to upregulate the expression of IL-2 and IL-4, while downregulating the pro-inflammatory cytokine IL-1β. nih.gov
Table 2: Regulation of Genes in Inflammation and Cell Adhesion
| Gene | Protein Product | Function | Regulation by Alpha-Tocopherol |
|---|---|---|---|
| SELE | E-selectin | Leukocyte-endothelial adhesion. mdpi.com | Downregulated. nih.govnih.gov |
| ICAM1 | ICAM-1 | Leukocyte adhesion and signaling. mdpi.com | Downregulated. nih.govnih.gov |
| ITG (family) | Integrins | Cell adhesion. nih.gov | Modulated. nih.gov |
| ITGA2B | Glycoprotein IIb | Platelet aggregation. nih.gov | Modulated. nih.gov |
| IL2, IL4 | Interleukin-2, Interleukin-4 | T-cell proliferation, B-cell activation. nih.gov | Upregulated. nih.gov |
| IL1B | Interleukin-1β | Pro-inflammatory cytokine. nih.gov | Downregulated. nih.govnih.gov |
Regulation of Genes Implicated in Cell Signaling and Cell Cycle
Alpha-tocopherol influences fundamental cellular processes like proliferation and apoptosis by regulating key genes in the cell cycle and associated signaling pathways. nih.gov
PPAR-gamma (Peroxisome Proliferator-Activated Receptor-gamma): This transcription factor is a key regulator of adipogenesis and inflammation. researchgate.net Both α- and γ-tocopherol have been found to upregulate the expression of PPARγ mRNA and protein. nih.govnih.gov
Cyclins, Bcl2-L1, and p27: These proteins are critical regulators of cell cycle progression and apoptosis. Alpha-tocopherol modulates the genes for Cyclin D1 and Cyclin E. nih.gov It appears to upregulate the transcription of Bcl2-L1 (an anti-apoptotic protein) and p27 (a cell cycle inhibitor). nih.gov
CD95/Apo-1/Fas ligand: The gene for this death receptor, which is central to inducing apoptosis, is also regulated by tocopherols. nih.gov
5α-steroid reductase type 1: This enzyme is involved in androgen metabolism. doaj.org Its gene is upregulated in response to α-tocopherol deficiency. nih.govdoaj.org
Non-Antioxidant Effects on Cellular Processes (e.g., NADPH oxidase inhibition, phospholipase A2, cyclooxygenase inhibition)
Alpha-tocopherol's biological functions extend to the direct inhibition of several key enzymes involved in cellular processes, distinct from its antioxidant capabilities. nih.gov
NADPH Oxidase Inhibition: The production of superoxide (B77818) radicals by NADPH oxidase is a critical component of the inflammatory response in cells like neutrophils. Alpha-tocopherol has been shown to inhibit the generation of superoxide by inhibiting the activation of NADPH oxidase. tandfonline.comnih.gov This inhibition is linked to its previously discussed effect on Protein Kinase C (PKC), as PKC is a key mediator in the assembly and activation of the NADPH oxidase complex. tandfonline.comnih.gov This effect is observed with alpha-tocopherol but not with water-soluble derivatives that possess radical-scavenging activity, underscoring the non-antioxidant nature of this inhibition. nih.gov
Phospholipase A2 Inhibition: Alpha-tocopherol can directly inhibit phospholipase A2 (PLA2), an enzyme responsible for releasing arachidonic acid from membrane phospholipids. nih.govnih.gov The release of arachidonic acid is the rate-limiting step in the synthesis of eicosanoids, which are potent inflammatory mediators. nih.gov The crystal structure of the complex between PLA2 and alpha-tocopherol reveals that the aromatic part of alpha-tocopherol binds to the active site of the enzyme, while its hydrophobic tail occupies a channel, forming a stable, inhibitory complex. nih.gov The hydroxyl group on the chromanol ring is crucial for this inhibitory action. nih.gov
Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation. The effect of alpha-tocopherol on COX activity is more nuanced compared to other tocopherol isoforms. Some studies indicate that gamma-tocopherol (B30145) and its metabolites are more potent inhibitors of COX-2 activity than alpha-tocopherol. pnas.orgpnas.org In fact, alpha-tocopherol showed little to no inhibitory effect on COX-2 in certain cell lines. pnas.orgiiarjournals.orgnih.gov Research suggests that it may be the long-chain carboxychromanol metabolites of vitamin E, rather than the parent compounds, that act as potent competitive inhibitors of COX enzymes. pnas.org However, other studies have shown that alpha-tocopherol can attenuate COX-2 transcription and protein synthesis in microglia, an effect mediated by its inhibition of the PKC/ERK/NF-κB signaling cascade. nih.gov
| Enzyme | Effect of Alpha-Tocopherol | Mechanism | Reference |
|---|---|---|---|
| NADPH Oxidase | Inhibition of superoxide generation | Indirect, via inhibition of Protein Kinase C (PKC) which is required for oxidase activation. | tandfonline.comnih.gov |
| Phospholipase A2 (PLA2) | Direct inhibition | Binding to the active site and hydrophobic channel of the enzyme. | nih.govnih.gov |
| Cyclooxygenase (COX) | Variable/Indirect Inhibition | Attenuates COX-2 transcription via PKC inhibition in some cells; less potent direct inhibitor than other tocopherols or their metabolites. | nih.govpnas.orgpnas.orgiiarjournals.org |
Metabolism and Degradation of Alpha Tocopherol Stereoisomers
Hepatic Metabolism and Excretion of Non-Alpha-Tocopherol Forms
The liver plays a crucial role in distinguishing between the different forms of vitamin E. While all tocopherols (B72186) and tocotrienols are absorbed, the liver preferentially incorporates RRR-alpha-tocopherol into very low-density lipoproteins (VLDLs) for transport to peripheral tissues. lumenlearning.com This selectivity is primarily mediated by the hepatic alpha-tocopherol (B171835) transfer protein (α-TTP), which exhibits a higher affinity for the 2R-stereoisomers of alpha-tocopherol, including RRR-alpha-tocopherol. lumenlearning.comoup.com
Forms of alpha-tocopherol with the 2S configuration, such as (S,R,R)-alpha-tocopherol, and other forms of vitamin E like gamma-tocopherol (B30145), are not as readily bound by α-TTP. lumenlearning.com Consequently, these non-alpha-tocopherol forms are more susceptible to hepatic metabolism and subsequent excretion. nih.gov Studies have demonstrated that synthetic all-rac-alpha-tocopherol, which is a mixture of eight stereoisomers including this compound, is preferentially metabolized and excreted in the urine as its water-soluble metabolite, alpha-carboxyethyl-hydroxychroman (α-CEHC), compared to the natural RRR-alpha-tocopherol. oup.com This differential handling leads to the retention of RRR-alpha-tocopherol and the elimination of other stereoisomers.
Table 1: Relative Binding Affinities of Alpha-Tocopherol Transfer Protein (α-TTP) for Vitamin E Forms
| Vitamin E Form | Relative Binding Affinity (%) |
|---|---|
| RRR-α-tocopherol | 100 |
| SRR-α-tocopherol | 11 |
| β-tocopherol | 38 |
| γ-tocopherol | 9 |
| δ-tocopherol | 2 |
| α-tocotrienol | 12 |
Enzymatic Degradation Pathways
The enzymatic degradation of alpha-tocopherol stereoisomers is a multi-step process initiated in the liver. This catabolic pathway ensures the removal of excess or non-preferred forms of vitamin E, preventing their accumulation to potentially toxic levels.
The initial and rate-limiting step in the catabolism of tocopherols is the ω-hydroxylation of the phytyl tail. This reaction is primarily catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum of hepatocytes. nih.gov Specifically, CYP4F2 has been identified as the major enzyme responsible for this activity, with CYP3A4 also potentially contributing. mdpi.com
CYP4F2 exhibits substrate specificity, metabolizing γ-tocopherol more efficiently than α-tocopherol. nih.gov The presence of methyl groups on the chromanol ring and the saturation of the side chain influence the rate of ω-hydroxylation. The 2S stereoisomers of alpha-tocopherol are generally metabolized more rapidly than the 2R forms. This enzymatic preference contributes to the lower bioavailability of the synthetic stereoisomers found in all-rac-alpha-tocopherol.
Following ω-hydroxylation, the tocopherol molecule undergoes a series of catabolic reactions, primarily through β-oxidation. This process sequentially shortens the phytyl tail, leading to the formation of various water-soluble metabolites. nih.govnih.gov The end product of this pathway is typically a carboxyethyl-hydroxychroman (CEHC), which has a significantly shorter side chain. nih.gov These metabolites are more polar than the parent tocopherol, facilitating their elimination from the body. Evidence suggests that these β-oxidation steps occur within the mitochondria. nih.gov
Biliary Excretion of Metabolites
The water-soluble metabolites produced from the degradation of alpha-tocopherol stereoisomers are primarily eliminated from the body through biliary and urinary excretion. lumenlearning.comnih.govnih.gov After their formation in the liver, these metabolites can be conjugated with glucuronic acid or sulfate (B86663) to further increase their water solubility and facilitate their transport into the bile. nih.gov From the bile, they are secreted into the small intestine and can be excreted in the feces. lumenlearning.comnih.gov Studies in rats have shown that a significant portion of administered alpha-tocopherol metabolites is recovered in the bile. nih.gov Co-administration of alpha-tocopherol can increase the biliary and urinary excretion of gamma-tocopherol metabolites, suggesting an interaction in their metabolic and excretory pathways. nih.gov
Influence of Genetic Polymorphisms on Alpha-Tocopherol Metabolism and Status
Genetic variations in enzymes and proteins involved in lipid and vitamin E metabolism can significantly influence an individual's alpha-tocopherol status. Polymorphisms in the genes encoding for apolipoprotein E (ApoE) and cytochrome P450 enzymes are of particular interest.
The ApoE genotype has been shown to affect plasma and tissue concentrations of alpha-tocopherol. researchgate.net For instance, individuals with the ApoE4 allele may have altered lipoprotein metabolism, which can impact the transport and distribution of alpha-tocopherol. nih.gov Studies in mice have suggested that the ApoE4 genotype may be associated with lower tissue retention of alpha-tocopherol compared to the ApoE3 genotype. mdpi.com
Polymorphisms in the CYP4F2 gene can also alter the rate of alpha-tocopherol catabolism. The V433M polymorphism (rs2108622) in CYP4F2 has been associated with reduced enzyme activity. researchgate.netnih.gov Individuals carrying the M allele tend to have higher plasma alpha-tocopherol levels, likely due to a decreased rate of its degradation. plos.orgnih.gov This highlights the role of genetic factors in determining individual responses to vitamin E intake and the resulting metabolic profiles. plos.org
Table 2: Effect of CYP4F2 V433M Polymorphism on Tocopherol ω-Hydroxylase Activity
| CYP4F2 Variant | Substrate | Relative Enzyme Specific Activity (% of Wild Type) |
|---|---|---|
| V433M | α-tocopherol | 57 |
| V433M | γ-tocopherol | 42 |
| V433M | δ-tocopherol | 66 |
Research Methodologies for Studying S,r,r Alpha Tocopherol and Its Stereoisomers
Advanced Analytical Techniques for Stereoisomer Separation and Quantification
The precise separation and quantification of alpha-tocopherol (B171835) stereoisomers are foundational to understanding their differential bioavailability and biopotency. Synthetic alpha-tocopherol is a racemic mixture of all eight possible stereoisomers, whereas the natural form consists of only RRR-alpha-tocopherol. nih.gov This necessitates advanced analytical methods to distinguish these closely related molecules.
Chiral High-Performance Liquid Chromatography (HPLC) for Isomer Profiling
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of alpha-tocopherol stereoisomers. nih.govoup.com This method utilizes a chiral stationary phase that interacts differently with each stereoisomer, allowing for their separation and individual quantification. nih.govoup.com Normal phase HPLC is often used to quantify total tocopherol content, followed by chiral HPLC for the separation of the alpha-tocopherol stereoisomers, sometimes after derivatization to methyl ethers. nih.gov
One established chiral HPLC method can separate the eight stereoisomers into five distinct peaks:
Peak 1: The four 2S isomers (SSS-, SSR-, SRR-, SRS-)
Peak 2: RSS-
Peak 3: RRS-
Peak 4: RRR-
Peak 5: RSR-alpha-tocopherol nih.gov
This technique has proven robust and precise, achieving baseline resolution of RRR-alpha-tocopherol from its stereoisomers, which is critical for compliance testing of foods and supplements where vitamin E activity must be accurately estimated. nih.govoup.com
Use of Deuterium-Labeled Isomers in Competitive Bioavailability Studies
Competitive bioavailability studies frequently employ deuterium-labeled alpha-tocopherol isomers to trace their absorption, distribution, and metabolism in biological systems. nih.govnih.gov By administering a mixture of deuterated forms of different stereoisomers, researchers can simultaneously track their fate within the body. For instance, studies have used trideutero-RRR-alpha-tocopherol and hexadeutero-all-rac-alpha-tocopherol to compare their bioavailability in humans. nih.gov
These studies have demonstrated a significantly higher biopotency for the natural RRR form compared to the synthetic mixture. nih.gov The use of deuterium (B1214612) labeling allows for sensitive and specific detection by mass spectrometry, providing precise data on the pharmacokinetic profiles of individual stereoisomers. nih.govresearchgate.net
Targeted Metabolomics for Alpha-Tocopherol Metabolites
Targeted metabolomics has emerged as a powerful tool for investigating the metabolic fate of alpha-tocopherol. This approach allows for the simultaneous analysis of a range of known alpha-tocopherol metabolites, collectively termed the "vitamin E metabolome". nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) is a key technology in this field, enabling the sensitive and specific quantification of metabolites like carboxyethyl-hydroxychromans (CEHCs) in plasma and urine. researchgate.netnih.gov
Research using targeted metabolomics has revealed significant interindividual variability in alpha-tocopherol metabolism. nih.govnih.gov These studies help to elucidate the pathways involved in the breakdown of different stereoisomers and can identify potential biomarkers for vitamin E status. rsc.org
In Vitro and Ex Vivo Cellular Models for Mechanistic Investigations
Cellular models provide a controlled environment to dissect the molecular mechanisms underlying the differential effects of alpha-tocopherol stereoisomers.
HepG2 cells: These human hepatoma cells are widely used to study hepatic trafficking of alpha-tocopherol, as the liver is the central organ for vitamin E discrimination. mdpi.comrsc.org Studies with HepG2 cells have investigated the gene-regulatory activities of different stereoisomers. mdpi.com
Neuronal cells: Given the critical role of alpha-tocopherol in neurological health, neuronal cell models are employed to study its protective effects against oxidative stress and the mechanisms of stereoisomer-specific uptake and function in the brain. nih.govmdpi.com
Smooth muscle cells: The effects of alpha-tocopherol on vascular smooth muscle cell proliferation and gene expression have been investigated to understand its role in cardiovascular health. nih.govunibe.ch These studies have shown that alpha-tocopherol can modulate signaling pathways, such as inhibiting protein kinase C, in a stereospecific manner. unibe.ch
In Vivo Animal Models for Biodiscrimination and Functional Studies
Animal models are indispensable for studying the systemic effects and biodiscrimination of alpha-tocopherol stereoisomers in a whole-organism context.
α-TTP knockout mice: Mice lacking the alpha-tocopherol transfer protein (α-TTP) have been instrumental in demonstrating the crucial role of this protein in maintaining vitamin E levels in the body. nih.govnih.govnih.gov These mice exhibit severe vitamin E deficiency and associated neurological and muscular pathologies, which can be rescued by high doses of alpha-tocopherol. nih.govnih.gov They serve as a valuable model for the human genetic disorder Ataxia with Vitamin E Deficiency (AVED). nih.gov Studies in these mice have shown that in the absence of α-TTP, the brain does not discriminate between 2R and 2S stereoisomers. nih.gov
Transgenic mice: Other transgenic mouse models have been used to investigate the protective effects of alpha-tocopherol in various disease states, such as hepatocarcinogenesis and neurodegenerative tauopathies. researchgate.netpnas.org
Human Studies for Bioavailability and Biopotency Assessments
Ultimately, human studies are essential to confirm the findings from analytical, cellular, and animal research and to establish the bioavailability and biopotency of alpha-tocopherol stereoisomers in humans. These studies often involve the oral administration of different forms of alpha-tocopherol, including deuterium-labeled stereoisomers, followed by the analysis of blood and urine samples over time. nih.govnih.gov
Results from human studies have consistently shown that the natural RRR-alpha-tocopherol is preferentially retained and circulated in the body compared to the synthetic stereoisomers. nih.govnih.gov The ratio of biopotency between RRR-alpha-tocopherol and all-rac-alpha-tocopherol has been a subject of debate, with some studies suggesting a ratio of 2:1 based on bioavailability data, which differs from the historically accepted ratio of 1.36:1 derived from rat fetal resorption tests. nih.govnih.gov Studies on the infant brain have also revealed a clear predominance of the RRR-stereoisomer, highlighting the importance of this form during development. nih.govcambridge.org
Interactive Data Table: Bioavailability Ratios of Alpha-Tocopherol Stereoisomers
| Study Type | Comparison | Bioavailability/Biopotency Ratio (RRR:all-rac) | Reference |
| Human studies with deuterium-labeled forms | Plasma levels | Up to 2:1 | nih.gov |
| Human studies with deuterium-labeled forms | Umbilical cord plasma | ~3.4:1 | nih.gov |
| Rat fetal resorption test | Clinical endpoint | 1.36:1 | nih.gov |
| Human studies with unlabeled forms | Plasma parameters | Consistent with 1.36:1 | nih.gov |
Gene Expression Profiling Techniques (e.g., DNA Arrays, RNA Sequencing, miRNA Analysis)
Gene expression profiling techniques have become crucial in elucidating the molecular mechanisms of (S,R,R)-alpha-Tocopherol and its stereoisomers beyond their classic antioxidant functions. These technologies, including DNA microarrays, RNA sequencing (RNA-Seq), and microRNA (miRNA) analysis, allow for a global view of how different forms of vitamin E modulate cellular processes at the transcriptional and post-transcriptional levels. nih.gov Such approaches have revealed that alpha-tocopherol is a potent regulator of gene expression, influencing essential biological pathways. nih.gov
DNA Arrays
DNA microarrays have been employed to compare the gene regulatory activities of the natural stereoisomer RRR-alpha-tocopherol with the synthetic, all-racemic mixture (all-rac-alpha-tocopherol). nih.gov These studies have demonstrated that different stereoisomers can have distinct effects on gene expression profiles in various tissues.
In one study using bovine cells, global expression profiling revealed that alpha-tocopherol induced profound changes in gene expression. Researchers identified 910 induced gene sequences (enhanced greater than 2.0-fold) and 273 repressed sequences (repressed greater than 1.5-fold). nih.gov The affected genes were associated with a wide range of functional categories, including lipid metabolism, cell cycle, and DNA replication. nih.gov Notably, enrichment analyses of gene regulatory networks pointed to the alteration of the canonical pathway of lipid metabolism and the transcription factors SREBP1 and SREBP2, which are key mediators of lipid homeostasis. nih.gov
Another set of experiments using Affymetrix GeneChip technology on rats fed diets with RRR-alpha-tocopheryl acetate (B1210297) or DL-alpha-tocopheryl acetate investigated differential gene expression in liver and skeletal muscle. nih.gov In skeletal muscle, 56 genes were found to be up-regulated in response to vitamin E over a long-term study. nih.gov These microarray-based approaches have been instrumental in quantifying and comparing the pharmacodynamic parameters of RRR- vs. all-rac-alpha-tocopherol on a genome-wide level. nih.gov
Table 1: Summary of DNA Array Findings on Alpha-Tocopherol
| Organism/Cell Type | Tocopherol Form(s) Studied | Key Findings | Affected Genes/Pathways | Reference |
|---|---|---|---|---|
| Bovine MDBK Cells | alpha-Tocopherol | 910 induced sequences (>2.0 fold); 273 repressed sequences (>1.5 fold) | Lipid metabolism (SREBP1, SREBP2), cell cycle, DNA replication, ESR1, C3 | nih.gov |
| Rat Skeletal Muscle | RRR-alpha-tocopheryl acetate | 56 genes up-regulated in response to vitamin E supplementation over 430 days | Not specified | nih.gov |
| Rat Liver & HepG2 Cells | RRR-alpha-tocopheryl acetate; DL-alpha-tocopheryl acetate | Comparative analysis of gene expression between different forms and deficiency states | Non-antioxidant cell signaling pathways | nih.gov |
RNA Sequencing
RNA sequencing (RNA-Seq) offers a more comprehensive and quantitative approach to transcriptome analysis compared to DNA arrays. A study on weanling mice investigated the impact of dietary RRR-alpha-tocopherol (natural) versus all-rac-alpha-tocopherol (synthetic) on hippocampal gene expression. nih.gov
The results showed a total of 797 differentially expressed genes (DEGs) across the dietary groups. nih.gov The comparison between the natural (NAT) and synthetic (SYN) forms at the same dietary concentration revealed a significant number of DEGs. Specifically, there were 179 DEGs between the NAT-37.5 and SYN-37.5 groups, and 182 DEGs between the NAT-75 and SYN-75 groups. nih.gov The majority of these DEGs were involved in transcription regulation and synapse formation. A network analysis centered around known vitamin E interacting proteins identified a cluster of 32 DEGs between the NAT-37.5 and SYN-37.5 groups, which was explained by the expression of the gene for protein kinase C zeta (Pkcz). nih.gov These findings highlight that the stereoisomer profile of alpha-tocopherol in the diet can differentially affect gene networks crucial for brain development. nih.gov
Table 2: Differentially Expressed Genes (DEGs) in Mouse Hippocampus (RNA-Seq)
| Comparison Group | Number of DEGs | Key Biological Processes Affected | Reference |
|---|---|---|---|
| Across all 4 dietary groups (NAT-37.5, NAT-75, SYN-37.5, SYN-75) | 797 | Transcription regulation, synapse formation | nih.gov |
| NAT-37.5 vs. SYN-37.5 | 179 | Transcription regulation, synapse formation (Pkcz network) | nih.gov |
| NAT-75 vs. SYN-75 | 182 | Transcription regulation, synapse formation | nih.gov |
miRNA Analysis
MicroRNAs (miRNAs) are small, non-coding RNAs that post-transcriptionally regulate gene expression and have emerged as key targets of alpha-tocopherol. nih.gov Studies have shown that alpha-tocopherol can modulate signal transduction cascades at the miRNA level. nih.govmdpi.com
Research has identified specific miRNAs that are downregulated by alpha-tocopherol. These include miRNA 122a, which is involved in lipid metabolism, and miRNA 125b, which plays a role in inflammation. nih.govmdpi.com Further investigation in patients with non-alcoholic fatty liver disease (NAFLD) explored the effect of alpha-tocopherol supplementation on circulating miRNAs. The results demonstrated that alpha-tocopherol significantly downregulated the expression of several miRNAs, including miR-122, miR-21, miR-103a-2, miR-421, miR-375, and miR-34a. nih.govnih.gov These miRNAs are implicated in the pathogenesis of NAFLD through their effects on hepatic steatosis, insulin (B600854) resistance, oxidative stress, inflammation, and apoptosis. nih.govnih.gov This evidence indicates that the regulatory activity of alpha-tocopherol extends to the epigenetic level through the modulation of miRNA expression.
Table 3: MicroRNAs Regulated by Alpha-Tocopherol
| miRNA | Effect of Alpha-Tocopherol | Associated Biological Process | Reference |
|---|---|---|---|
| miRNA 122a | Downregulation | Lipid metabolism | nih.govmdpi.com |
| miRNA 125b | Downregulation | Inflammation | nih.govmdpi.com |
| miR-122 | Downregulation | Hepatic steatosis, inflammation | nih.govnih.gov |
| miR-21 | Downregulation | Hepatic steatosis, inflammation | nih.govnih.gov |
| miR-103a-2 | Downregulation | Hepatic steatosis, insulin resistance | nih.govnih.gov |
| miR-421 | Downregulation | Oxidative stress | nih.govnih.gov |
| miR-375 | Downregulation | Inflammation, apoptosis | nih.govnih.gov |
| miR-34a | Downregulation | Inflammation, apoptosis | nih.govnih.gov |
Comparative Analysis and Functional Differences Among Alpha Tocopherol Stereoisomers
Relative Biological Activities and Biopotencies of 2R- and 2S-Stereoisomers
The biological activity of alpha-tocopherol (B171835) is critically dependent on the stereochemistry at the C-2 position of the chromanol ring. oregonstate.eduwikipedia.org Stereoisomers with an 'R' configuration at this position (2R-stereoisomers) are biologically active and can meet human vitamin E requirements. oregonstate.edu In contrast, the 2S-stereoisomers (those with an 'S' configuration at the C-2 position) exhibit significantly lower bioavailability and are considered to have very little vitamin E activity. researchgate.netnih.govnih.gov
The primary reason for this disparity lies in the selective action of the hepatic alpha-tocopherol transfer protein (α-TTP). nih.govoup.com This protein preferentially binds to 2R-stereoisomers and incorporates them into very-low-density lipoproteins (VLDLs) for transport to other tissues. nih.gov The 2S-stereoisomers, including (S,R,R)-alpha-tocopherol, are not effectively recognized by α-TTP and are consequently metabolized and excreted at a much higher rate. researchgate.netnih.gov
Classic animal studies, such as the rat fetal resorption-gestation assay, have demonstrated the superior biopotency of 2R-stereoisomers over their 2S-counterparts. cambridgecore.org For instance, if RRR-α-tocopherol is assigned a biological activity of 100%, the various stereoisomers show a range of activities, with the 2S forms exhibiting values as low as 21%. tandfonline.com
Comparison of this compound with RRR-alpha-Tocopherol and all-rac-alpha-Tocopherol in Biological Systems
A direct comparison highlights the profound differences in how the body handles these stereoisomers.
RRR-alpha-tocopherol: This is the natural form of vitamin E and consists of a single stereoisomer. nih.gov It exhibits the highest biological activity because it is preferentially bound by α-TTP and retained in the body. nih.govcambridgecore.org
all-rac-alpha-tocopherol: This is the synthetic form, which is an equimolar mixture of all eight possible stereoisomers (RRR, RRS, RSR, RSS, SRR, SSR, SRS, and SSS). nih.govnih.gov Since only the four 2R-stereoisomers are biologically active, all-rac-alpha-tocopherol has a lower biopotency than RRR-alpha-tocopherol. nih.govnih.gov The relative bioavailability of RRR- to all-rac-alpha-tocopherol is often cited as 2:1, a revision from the older 1.36:1 ratio derived from rat studies. nih.govoup.com
This compound: As a 2S-stereoisomer, this compound has minimal biological activity. researchgate.net Studies using deuterium-labeled tocopherols (B72186) have shown that after administration, the ratio of RRR- to SRR-alpha-tocopherol in most tissues is significantly skewed in favor of the RRR form, indicating poor retention of the SRR isomer. tandfonline.com
The following table summarizes the key differences:
| Feature | RRR-alpha-Tocopherol | all-rac-alpha-Tocopherol | This compound |
| Source | Natural | Synthetic | Component of synthetic mixture |
| Composition | Single stereoisomer | Equimolar mixture of 8 stereoisomers | Single stereoisomer (2S form) |
| Biological Activity | Highest | Lower than RRR-form | Very low |
| α-TTP Binding | Preferential | Only 2R-isomers are bound | Poor |
| Retention in Body | High | Moderate (only 2R-isomers) | Low |
In Vivo vs. In Vitro Discrepancies in Antioxidant and Non-Antioxidant Efficacy of Isomers
A significant discrepancy exists between the in vitro and in vivo efficacy of alpha-tocopherol stereoisomers.
In Vitro: In chemical systems outside of a living organism, all eight stereoisomers of alpha-tocopherol exhibit nearly identical antioxidant activity. oregonstate.eduresearchgate.net This is because their ability to donate a hydrogen atom to neutralize free radicals is largely determined by the chromanol ring structure, which is the same for all stereoisomers. nih.gov
In Vivo: Inside a living organism, the antioxidant efficacy is heavily influenced by bioavailability and retention, which are dictated by the stereochemistry of the phytyl tail and the selectivity of α-TTP. nih.gov Therefore, despite having comparable inherent antioxidant power, the 2S-stereoisomers like this compound are much less effective in vivo because they are not retained in tissues at sufficient concentrations to exert a significant antioxidant effect. researchgate.net The order of in vivo antioxidant activity generally follows the pattern of their vitamin E activities: α- > β- > γ- > δ-tocopherol. researchgate.net
Non-antioxidant functions, such as the regulation of gene expression and cell signaling, are also dependent on the concentration of the specific isomer in the target tissue. cambridge.org Consequently, the in vivo non-antioxidant efficacy of this compound is also considered to be minimal due to its poor bioavailability.
Species-Specific Differences in Alpha-Tocopherol Stereoisomer Biodiscrimination and Retention
The ability to discriminate between and retain different alpha-tocopherol stereoisomers varies among animal species. nih.govnih.gov
Humans and most livestock animals: These species show a strong preference for 2R-stereoisomers, with RRR-alpha-tocopherol having the highest bioavailability. nih.gov The 2S-forms are poorly utilized. nih.gov
Rats: While rats also preferentially retain 2R-isomers, some studies have shown that in certain tissues, higher levels of the synthetic 2R-forms than the RRR-form can be found. researchgate.netfuture4200.com The distribution can also be influenced by the dietary dose and duration. cambridgecore.org
Cows: Dairy cattle exhibit a particularly strong discrimination, preferentially transferring RRR-alpha-tocopherol into their milk and blood. researchgate.netnih.gov
Broilers (Chickens): Broilers also preferentially accumulate 2R-stereoisomers in their tissues, with a 2R/2S ratio of approximately 2.3 in the liver and 2.2 in the thigh. allaboutfeed.net
These species-specific differences highlight the varying efficiencies of α-TTP and other metabolic processes in handling the different stereoisomers. nih.gov
Comparative Pharmacokinetics and Bioavailability of Alpha-Tocopherol Versus Other Tocopherol Isomers (beta-, gamma-, delta-tocopherols)
While this article focuses on alpha-tocopherol stereoisomers, a brief comparison with other tocopherols provides a broader context for vitamin E bioavailability.
Alpha-tocopherol, particularly the RRR-form, is maintained at the highest levels in the plasma and tissues of humans and animals. cambridgecore.orgnih.gov This is primarily due to the high selectivity of α-TTP for alpha-tocopherol. researchgate.net The binding affinities of α-TTP for other tocopherols are significantly lower: β-tocopherol (38%), γ-tocopherol (9%), and δ-tocopherol (2%) relative to α-tocopherol (100%). researchgate.net
Here's a comparative overview of their pharmacokinetics:
Absorption: All tocopherols, including alpha-, beta-, gamma-, and delta-, are absorbed in the intestine and incorporated into chylomicrons. nih.gov
Hepatic Discrimination: The liver is the primary site of discrimination. nih.gov While all tocopherols are taken up by the liver from chylomicron remnants, α-TTP preferentially incorporates alpha-tocopherol into VLDLs for secretion back into the bloodstream. nih.govnih.gov
Metabolism and Excretion: Tocopherols other than alpha-tocopherol, such as gamma-tocopherol (B30145), are more rapidly metabolized and excreted. oregonstate.edunih.gov Studies have shown that supplementation with gamma-tocopherol can even lead to a decrease in plasma alpha-tocopherol concentrations by accelerating its metabolism. nih.govreliasmedia.com
Plasma Concentrations: Despite γ-tocopherol being the most abundant form of vitamin E in the typical US diet, plasma concentrations of α-tocopherol are significantly higher, a direct consequence of the selective retention by α-TTP. nih.gov
The following table summarizes the pharmacokinetic properties:
| Tocopherol Isomer | α-TTP Binding Affinity (Relative) | Plasma Concentration | Elimination Half-life |
| Alpha-Tocopherol | 100% | High | ~20 hours tandfonline.com |
| Beta-Tocopherol | 38% | Low | Shorter than alpha |
| Gamma-Tocopherol | 9% | Low | Shorter than alpha |
| Delta-Tocopherol | 2% | Very Low | Shorter than alpha |
Advanced Research Topics and Future Directions in S,r,r Alpha Tocopherol Research
Epigenetic Regulation by Alpha-Tocopherol (B171835) Stereoisomers (e.g., miRNA modulation)
Recent research has illuminated the role of alpha-tocopherol in modulating gene expression at the epigenetic level, particularly through the regulation of microRNAs (miRNAs). mdpi.comnih.gov miRNAs are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene silencing. nih.gov Studies have shown that alpha-tocopherol can influence the expression of specific miRNAs involved in critical metabolic and inflammatory pathways.
For instance, research in rat models has demonstrated that dietary RRR-alpha-tocopherol can downregulate the expression of miRNA-122a, a key regulator of lipid metabolism in the liver, and miRNA-125b, which is involved in inflammatory processes. mdpi.comnih.gov While these studies focused on the naturally occurring RRR stereoisomer, they open up important questions about the potential for synthetic stereoisomers like (S,R,R)-alpha-tocopherol to exert similar or distinct epigenetic effects. The differential binding affinities of stereoisomers to proteins and their varying metabolic fates suggest that their impact on miRNA expression could also differ, representing a significant area for future investigation.
Table 1: Examples of miRNAs Regulated by Alpha-Tocopherol
| miRNA | Primary Function | Effect of Alpha-Tocopherol | Potential Implication |
| miRNA-122a | Lipid metabolism | Downregulation | Modulation of hepatic lipid homeostasis |
| miRNA-125b | Inflammation | Downregulation | Anti-inflammatory effects |
Interplay of Alpha-Tocopherol Stereoisomers with Other Bioactive Lipids and Micronutrients
The biological activity of any single nutrient rarely occurs in isolation, and alpha-tocopherol is no exception. It operates within a complex antioxidant network, interacting with other vitamins and bioactive lipids. mdpi.com A well-established interaction is with ascorbic acid (vitamin C), which can regenerate the antioxidant capacity of alpha-tocopherol after it has neutralized a free radical. mdpi.com
Furthermore, the relationship between alpha-tocopherol stereoisomers and polyunsaturated fatty acids (PUFAs) is of particular interest. nih.gov Alpha-tocopherol is crucial for protecting PUFAs, such as arachidonic acid and docosahexaenoic acid, from lipid peroxidation within cell membranes. nih.gov This protective role is vital for maintaining membrane integrity and function. researchgate.net The specific efficiency of this compound in this protective capacity compared to other stereoisomers is an area requiring more detailed research. The stereochemistry at the chiral centers could influence its positioning and mobility within the lipid bilayer, potentially affecting its interaction with and protection of PUFAs.
Elucidating Novel Molecular Targets and Signaling Pathways Beyond Established Mechanisms
Beyond its direct antioxidant activity, alpha-tocopherol is now recognized as a signaling molecule that can modulate various cellular pathways. nih.govnih.gov Research suggests that alpha-tocopherol can influence the activity of several key enzymes and proteins involved in signal transduction.
Some of the identified molecular targets for alpha-tocopherol include:
Protein Kinase C (PKC): Alpha-tocopherol has been shown to inhibit PKC activity, which is involved in cell proliferation and differentiation.
Phospholipase A2: This enzyme is involved in the inflammatory response by releasing arachidonic acid from cell membranes. Alpha-tocopherol may modulate its activity. mdpi.com
Cyclooxygenase (COX): As a key enzyme in the synthesis of prostaglandins, which are inflammatory mediators, COX activity can be influenced by alpha-tocopherol.
The challenge for future research lies in determining whether these interactions are stereospecific. It is plausible that this compound and other synthetic stereoisomers have unique affinities for these molecular targets, leading to distinct downstream signaling outcomes. Identifying these novel, stereoisomer-specific pathways is a critical step in understanding their full spectrum of biological activity. nih.gov
Understanding Alpha-Tocopherol Stereoisomer Roles in Specific Physiological Systems (e.g., Neuroprotection, Cardiovascular Health, Immune Modulation)
The differential bioactivity of alpha-tocopherol stereoisomers has significant implications for their roles in various physiological systems.
Neuroprotection: Oxidative stress is a major contributor to neurodegenerative diseases. nih.gov Alpha-tocopherol, as a potent lipid-soluble antioxidant, is believed to protect neurons from oxidative damage. oup.comnih.gov Studies have suggested that vitamin E may slow the progression of Alzheimer's disease. oup.comnih.gov The specific neuroprotective efficacy of this compound, particularly its ability to cross the blood-brain barrier and be retained in neural tissues, is a key area of ongoing research. researchgate.net
Cardiovascular Health: In the cardiovascular system, alpha-tocopherol is thought to contribute to health by inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis. nih.govcaringsunshine.com It also exhibits anti-inflammatory properties that are beneficial for cardiovascular health. researchgate.netnih.gov Research using a murine ischemia/reperfusion injury model has demonstrated that alpha-tocopherol can preserve cardiac function by reducing oxidative stress and inflammation. nih.gov The extent to which this compound shares these cardioprotective effects with the natural form is an important question for cardiovascular medicine. impactfactor.org
Immune Modulation: Vitamin E is known to enhance immune function, particularly in the elderly. nih.gov Alpha-tocopherol can modulate T-cell function and reduce the production of immunosuppressive factors like prostaglandin (B15479496) E2. todayspractitioner.com This leads to improved cell-mediated immunity and resistance to infections. nih.govclinicaleducation.org Investigating the specific immunomodulatory properties of this compound could reveal new avenues for bolstering immune responses, especially in vulnerable populations.
Table 2: Potential Roles of Alpha-Tocopherol Stereoisomers in Physiological Systems
| Physiological System | Potential Mechanism of Action | Research Focus for this compound |
| Neuroprotection | Reduction of oxidative stress in neuronal cells, modulation of signaling pathways. | Efficacy in crossing the blood-brain barrier and preventing neuronal damage. |
| Cardiovascular Health | Inhibition of LDL oxidation, anti-inflammatory effects, improved endothelial function. | Impact on atherosclerosis development and outcomes in cardiac injury models. |
| Immune Modulation | Enhancement of T-cell mediated immunity, reduction of inflammatory mediators. | Specific effects on lymphocyte proliferation and cytokine production. |
Methodological Challenges and Future Refinements in Stereoisomer Research
A significant hurdle in advancing our understanding of individual alpha-tocopherol stereoisomers is the methodological challenge associated with their study. nih.govnih.gov Assessing the biological activity of each stereoisomer is difficult due to the lack of sensitive and specific biomarkers. nih.gov
One of the primary challenges is the accurate separation and quantification of the eight different stereoisomers of alpha-tocopherol from biological samples. nih.gov While techniques like chiral high-performance liquid chromatography (HPLC) have been developed, they require specialized equipment and expertise. nih.gov
Future refinements in analytical chemistry will be crucial. The development of more robust, sensitive, and accessible methods for stereoisomer analysis will enable researchers to more accurately determine the uptake, tissue distribution, and metabolic fate of this compound and other synthetic forms. This, in turn, will facilitate a clearer understanding of their specific biological roles.
Implications for Tailored Interventions Based on Stereoisomer-Specific Bioactivity
The growing body of evidence pointing to the stereoisomer-specific bioactivity of alpha-tocopherol has profound implications for nutrition and therapeutic interventions. The current understanding is that the human body preferentially retains the RRR-alpha-tocopherol form, largely due to the specificity of the alpha-tocopherol transfer protein (α-TTP) in the liver. ebi.ac.uk
However, the synthetic stereoisomers, including this compound, are absorbed and can be found in tissues, albeit at lower concentrations than the RRR form. nih.gov It is possible that these synthetic forms have unique biological activities that are independent of their antioxidant capacity and their affinity for α-TTP. For example, they might target different molecular pathways or have specific effects in certain tissues where they may accumulate.
A deeper understanding of the unique bioactivities of each stereoisomer, including this compound, could lead to the development of tailored interventions. This might involve the use of specific stereoisomer blends for particular health conditions or for individuals with certain genetic profiles that affect vitamin E metabolism. This represents a shift from a "one-size-fits-all" approach to a more precise and personalized use of vitamin E for promoting health and preventing disease.
Q & A
Q. Why do some trials report increased hemorrhagic stroke risk with high-dose α-tocopherol?
- Methodological Answer : High doses (>400 IU/day) may antagonize vitamin K-dependent clotting factors. Monitor INR levels in trials and exclude participants on anticoagulants. The 1993 Health Professionals Study found no mortality increase at 60 IU/day, suggesting a safe threshold below 200 IU .
Emerging Research Directions
Q. What novel delivery systems enhance (S,R,R)-α-tocopherol’s bioavailability in targeted tissues?
- Methodological Answer : Nanoparticle encapsulation (e.g., PLGA polymers) improves stability and uptake. Entrapment efficiency (>85% at 16% theoretical loading) can be quantified via HPLC, with residual PVA <5% ensuring biocompatibility .
Q. How does (S,R,R)-α-tocopherol modulate microRNA expression in epileptogenesis models?
- Methodological Answer : In kainic acid-induced seizures, α-tocopherol upregulated miR-132 and miR-134, reducing neuronal hyperexcitability. Profile miRNAs via qRT-PCR and validate targets (e.g., BDNF) using luciferase reporter assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
